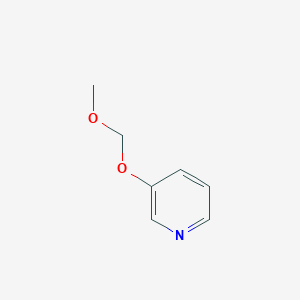
9H-Carbazole-2-carboxylic acid, ethyl ester
Descripción general
Descripción
9H-Carbazole-2-carboxylic acid, ethyl ester, also known as ethyl 9H-carbazole-2-carboxylate, is a chemical compound with the CAS Number: 82408-83-1 . It has a molecular weight of 239.27 . The compound is typically a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H13NO2 . The InChI code for this compound is 1S/C15H13NO2/c1-2-18-15(17)10-7-8-12-11-5-3-4-6-13(11)16-14(12)9-10/h3-9,16H,2H2,1H3 .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 239.27 .Aplicaciones Científicas De Investigación
Antimicrobial Properties
9H-Carbazole derivatives, including ester, β-diketone, and pyrazole, have been synthesized and demonstrated pronounced antibacterial activity against various bacteria such as Escherichia coli, Pseudomonas putide, Bacillus subtilis, and Streptococcus lactis. Additionally, some carbazole-based pyrazole derivatives showed potent antifungal activity against Candida albicans, comparable to standard antifungal drugs (Kadnor, Mhaske, & Shelke, 2018). Similarly, other 9H-carbazole derivatives have also been investigated for their antimicrobial activities (Salih, Salimon, & Yousif, 2016).
Optical and Spectroscopic Studies
9H-Carbazole compounds have been the subject of various optical and spectroscopic studies. One such study focused on (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, revealing insights into its crystal structure and intermolecular interactions (Kant, Singh, & Agarwal, 2015). Similarly, another research on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester provided detailed spectroscopic analysis using FT-IR, Raman, UV–vis, and NMR techniques (Şaş et al., 2016).
Applications in Polymer Science
Carbazole derivatives have been utilized in polymer science. For instance, dipropargyl esters of carbazole derivatives have shown potential in polymerization to produce infusible and insoluble products (Negodyaev & Pushkareva, 1967). Another study explored the polymerization of novel carbazole-based monomers, emphasizing their potential in material science and supramolecular chemistry (Mustonen, Hukka, & Pakkanen, 2000).
Medicinal Chemistry and Biological Activities
Carbazole scaffold has been a significant focus in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticancer, and anti-Alzheimer properties. A review covering carbazole-containing molecules highlighted their potential in the development of clinically useful agents (Tsutsumi, Gündisch, & Sun, 2016).
Mecanismo De Acción
Target of Action
Carbazole derivatives are known to interact with various biological targets due to their unique structure and properties .
Mode of Action
Carbazole derivatives are known for their electron-donating properties . This suggests that the compound may interact with its targets through electron transfer, potentially influencing the function of these targets.
Biochemical Pathways
Carbazole derivatives are known to be involved in various biochemical processes due to their diverse biological activities .
Result of Action
Carbazole derivatives are known for their high charge carrier mobility and photochemical stability , suggesting that they may influence cellular processes related to these properties.
Análisis Bioquímico
Biochemical Properties
9H-Carbazole-2-carboxylic acid, ethyl ester is known for its high charge carrier mobility and photochemical stability . These properties make it a useful charge transporting material, particularly in the field of organic electronics . Specific enzymes, proteins, and other biomolecules that it interacts with are not mentioned in the available literature.
Molecular Mechanism
It is known to exhibit high charge carrier mobility and photochemical stability , suggesting it may interact with biomolecules in a way that facilitates charge transport. Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported in the available literature.
Propiedades
IUPAC Name |
ethyl 9H-carbazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-18-15(17)10-7-8-12-11-5-3-4-6-13(11)16-14(12)9-10/h3-9,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQJHFRKEOPUGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431964 | |
| Record name | 9H-Carbazole-2-carboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82408-83-1 | |
| Record name | 9H-Carbazole-2-carboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[(1,3-dioxoinden-2-ylidene)amino]pyridine-4-carboxamide](/img/structure/B3057478.png)



